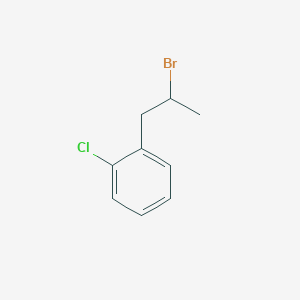

1-(2-Bromopropyl)-2-chlorobenzene

Description

Structure

3D Structure

Properties

Molecular Formula |

C9H10BrCl |

|---|---|

Molecular Weight |

233.53 g/mol |

IUPAC Name |

1-(2-bromopropyl)-2-chlorobenzene |

InChI |

InChI=1S/C9H10BrCl/c1-7(10)6-8-4-2-3-5-9(8)11/h2-5,7H,6H2,1H3 |

InChI Key |

VWSRCVQOZUBSJR-UHFFFAOYSA-N |

Canonical SMILES |

CC(CC1=CC=CC=C1Cl)Br |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 1 2 Bromopropyl 2 Chlorobenzene

Retrosynthetic Disconnections and Precursor Identification

Retrosynthetic analysis of 1-(2-bromopropyl)-2-chlorobenzene suggests several potential synthetic routes. The most direct disconnection is the carbon-bromine bond on the propyl chain, leading to a (2-chlorophenyl)propane precursor. This precursor can then be subjected to bromination. Another key disconnection involves the bond between the aromatic ring and the propyl group, pointing towards a Friedel-Crafts type reaction between a chlorobenzene (B131634) derivative and a propyl-containing electrophile, or a coupling reaction involving an organometallic species derived from 2-chlorotoluene (B165313) and a suitable three-carbon synthon. quora.com

Key precursors for the synthesis of this compound include:

1-Chloro-2-propylbenzene: This is a primary precursor for direct bromination on the alkyl side chain.

2-Chlorotoluene: This can be a starting material for building the propyl chain through various C-C bond-forming reactions. docbrown.info

1-Bromo-2-chlorobenzene (B145985): This can be used in coupling reactions to introduce the propyl group. chemicalbook.com

Targeted Bromination of (2-chlorophenyl)propanes

The targeted bromination of (2-chlorophenyl)propanes is a critical step in many synthetic approaches to this compound. The choice of brominating agent and reaction conditions determines the regioselectivity of the halogenation, either on the aromatic ring or the alkyl side chain.

Free Radical Bromination Approaches

Free radical bromination is a common method for introducing a bromine atom onto an alkyl side chain of an aromatic compound. masterorganicchemistry.com This reaction proceeds via a radical chain mechanism, typically initiated by light or a radical initiator. libretexts.orgmasterorganicchemistry.com

The regioselectivity of free-radical bromination is highly dependent on the stability of the resulting radical intermediate. chemistrysteps.compearson.com In the case of (2-chlorophenyl)propanes, the benzylic position (the carbon atom directly attached to the aromatic ring) is the most favored site for hydrogen abstraction due to the resonance stabilization of the resulting benzylic radical. masterorganicchemistry.comchemistrysteps.com This leads to the preferential formation of 1-(1-bromopropyl)-2-chlorobenzene. However, bromination at the secondary carbon of the propyl chain to form the desired this compound is also possible, though it is generally a minor product under standard free-radical conditions. stackexchange.com

The stability of radicals follows the order: tertiary > secondary > primary. masterorganicchemistry.com While the benzylic radical is highly stabilized, the secondary radical at the 2-position of the propyl chain is more stable than the primary radical at the 3-position. Therefore, careful control of reaction conditions is necessary to favor the formation of the 2-bromo isomer.

Stereochemical considerations may arise if a chiral center is created during the bromination process. If the starting material is achiral, a racemic mixture of enantiomers will be produced.

The choice of radical initiator and reaction conditions plays a crucial role in the efficiency and selectivity of free-radical bromination. youtube.comwikipedia.orgyoutube.com

| Initiator System | Description |

| N-Bromosuccinimide (NBS) | A common and effective reagent for benzylic and allylic bromination. It provides a low, constant concentration of bromine, which helps to minimize side reactions such as electrophilic addition to the aromatic ring. The reaction is typically initiated by light (hν) or a radical initiator like azobisisobutyronitrile (AIBN) or benzoyl peroxide. libretexts.orgchadsprep.comscientificupdate.com |

| Bromine (Br2) with Light or Heat | Direct use of molecular bromine can also effect free-radical bromination, but it is often less selective than NBS and can lead to over-bromination and aromatic bromination. youtube.comyoutube.com |

| 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH) | This reagent, sometimes used with a catalyst like ZrCl4, can offer an alternative to NBS and may prevent competing aromatic bromination. scientificupdate.com |

Optimization of reaction conditions such as solvent, temperature, and initiator concentration is critical. For instance, using a non-polar solvent like carbon tetrachloride or cyclohexane (B81311) can favor the desired radical pathway. gla.ac.uk Continuous addition of the initiator can help maintain a low radical concentration, potentially improving selectivity. scientificupdate.com

Electrophilic Bromination at Aromatic Ring Followed by Alkyl Functionalization

An alternative strategy involves first introducing a bromine atom onto the aromatic ring via electrophilic aromatic substitution, followed by the functionalization of an existing alkyl group or the introduction of the propyl chain.

Electrophilic bromination of 2-chlorotoluene, for example, would yield a mixture of brominated isomers. The directing effects of the chloro (ortho-, para-directing, deactivating) and methyl (ortho-, para-directing, activating) groups would need to be considered. reddit.comgmu.edu Subsequent free-radical bromination of the methyl group could then be performed, followed by chain extension to form the propyl group.

Another approach involves the Friedel-Crafts alkylation of a bromochlorobenzene isomer with a propyl halide or propene in the presence of a Lewis acid catalyst like AlCl₃. quora.comlibretexts.org However, this method is often plagued by issues such as carbocation rearrangements and polyalkylation. libretexts.org For example, the reaction of 1-bromo-2-chlorobenzene with 1-chloropropane (B146392) could lead to the formation of the n-propyl product, but also the rearranged isopropyl product.

Ortho-Directed Lithiation and Subsequent Halogenation Strategies

Directed ortho-metalation (DoM) provides a powerful method for the regioselective functionalization of aromatic rings. baranlab.orgorganic-chemistry.orgwikipedia.org In this strategy, a directing metalation group (DMG) on the aromatic ring directs an organolithium base to deprotonate the adjacent ortho position. The resulting aryllithium species can then be quenched with an electrophile.

For the synthesis of this compound, one could envision a scenario starting with a 2-chlorophenyl derivative containing a suitable DMG. For example, if a precursor like 2-(2-chlorophenyl)propane-2-ol is used, the hydroxyl group could potentially direct lithiation to the ortho position. However, the chlorine atom itself can act as a directing group, although it is a weaker director than many other functional groups. acs.org Treatment of chlorobenzene with a strong base like sec-butyllithium (B1581126) at low temperatures can lead to lithiation ortho to the chlorine. acs.org

Directed ortho-Metalation (DoM) with Halogen Electrophiles

Directed ortho-Metalation (DoM) is a potent strategy for the regioselective functionalization of aromatic rings. wikipedia.org This technique utilizes a directing metalation group (DMG) that coordinates to an organolithium reagent, typically n-butyllithium or sec-butyllithium, facilitating deprotonation at the adjacent ortho-position. wikipedia.orguwindsor.ca This generates a stabilized aryllithium intermediate, which can then react with a variety of electrophiles to introduce a substituent exclusively at the ortho-position. wikipedia.org

For the synthesis of a precursor to this compound, one could envision a route starting from chlorobenzene bearing a suitable DMG. Powerful DMGs include amides, carbamates, and methoxy (B1213986) groups. wikipedia.org A hypothetical DoM approach could involve a protected 2-chloroaniline (B154045) derivative. The DMG would direct lithiation to the C2 position (ortho to the DMG). Subsequent reaction with an appropriate three-carbon electrophile, such as propylene (B89431) oxide, would install the carbon skeleton. This reaction typically occurs as a backside attack on the less substituted carbon of the epoxide. organicchemistrytutor.com Following the introduction of the side chain, deprotection and further functionalization of the resulting alcohol to a bromide would be necessary.

Hypothetical DoM Route:

Protection: Start with a suitable chlorobenzene derivative with a strong directing group (e.g., O-carbamate).

Metalation: Treat with an alkyllithium base (e.g., sec-BuLi) at low temperatures (-78 °C) to generate the ortho-lithiated species. harvard.edu

Alkylation: React the aryllithium intermediate with an electrophile like propylene oxide to form the 1-(2-chlorophenyl)-2-propanol (B2627574) precursor. organicchemistrytutor.comyoutube.com

Functional Group Conversion: Convert the secondary alcohol to the desired bromide using a reagent like phosphorus tribromide (PBr₃). vaia.comorgosolver.com

Control of Aryl Halogenation Selectivity

The synthesis of the target compound often relies on precursors like 1-bromo-2-chlorobenzene. chemimpex.com Direct halogenation of chlorobenzene typically results in a mixture of ortho- and para-isomers, with the para-isomer being the major product due to steric hindrance. stackexchange.com Therefore, achieving high selectivity for the ortho-product requires specialized methods.

A highly effective and common method for the selective synthesis of 1-bromo-2-chlorobenzene is the Sandmeyer reaction. wikipedia.org This procedure starts with 2-chloroaniline, which is first diazotized using sodium nitrite (B80452) and a strong acid like hydrobromic acid at low temperatures (0-10 °C). prepchem.com The resulting diazonium salt is then decomposed in the presence of copper(I) bromide (CuBr), which facilitates the substitution of the diazonium group with a bromine atom, yielding the desired 1-bromo-2-chlorobenzene with high regioselectivity and in good yields (89-95%). wikipedia.orgprepchem.com

Table 1: Comparison of Halogenation Methods for Chlorobenzene

| Method | Reagents | Selectivity | Typical Yield | Reference |

|---|---|---|---|---|

| Electrophilic Bromination | Br₂, FeBr₃ | Low (mixture of o/p isomers) | Variable | stackexchange.com |

| Sandmeyer Reaction | 1. NaNO₂, HBr (from 2-chloroaniline) 2. CuBr | High (ortho-selective) | 89-95% | prepchem.com |

Cross-Coupling Methodologies for Carbon-Carbon Bond Formation

Cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and selectivity.

Suzuki-Miyaura Coupling with Brominated Propyl Moieties

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organoboron compound (like a boronic acid or ester) and an organic halide or triflate. researchgate.netyoutube.com To synthesize this compound, a plausible strategy involves coupling a (2-chlorophenyl)boronic acid with a suitable brominated propyl partner, such as 1,2-dibromopropane.

This C(sp²)–C(sp³) coupling can be challenging and often requires specific ligands and reaction conditions to achieve good yields and prevent side reactions like β-hydride elimination. nih.govacs.org The choice of catalyst, ligand, base, and solvent is critical for the success of the reaction. Modern catalyst systems, often employing bulky, electron-rich phosphine (B1218219) ligands, have been developed to facilitate these transformations. nih.govresearchgate.net

Table 2: Typical Components for a Suzuki-Miyaura C(sp²)-C(sp³) Coupling Reaction

| Component | Example | Purpose | Reference |

|---|---|---|---|

| Aryl Boronic Species | (2-Chlorophenyl)boronic acid | Aryl source | youtube.com |

| Alkyl Halide | 1,2-Dibromopropane | Alkyl source | nih.gov |

| Palladium Catalyst | Pd(OAc)₂ or Pd₂(dba)₃ | Catalyzes the cross-coupling cycle | researchgate.net |

| Ligand | SPhos, XPhos, or AntPhos | Stabilizes and activates the Pd center | nih.gov |

| Base | K₃PO₄, K₂CO₃, or TMSOK | Activates the boronic acid | researchgate.netnih.gov |

| Solvent | Toluene (B28343), Dioxane, or THF | Solubilizes reactants | researchgate.net |

Grignard Reagent Formation and Reaction with Chlorinated Aromatics

A more traditional and highly effective method for forming the C-C bond is through a Grignard reaction. libretexts.org This approach can be particularly useful by leveraging the differential reactivity of halogens. Starting with 1-bromo-2-chlorobenzene, the Grignard reagent can be formed selectively at the more reactive carbon-bromine bond by reaction with magnesium metal in an ether solvent like THF or diethyl ether. wikipedia.org

The resulting 2-chlorophenylmagnesium bromide is a potent nucleophile that can react with various electrophiles. vaia.com For the synthesis of the target compound's precursor, reaction with an epoxide like propylene oxide is an excellent choice. organicchemistrytutor.comyoutube.com The nucleophilic Grignard reagent attacks the less sterically hindered carbon of the epoxide ring, leading to the formation of 1-(2-chlorophenyl)-2-propanol after an acidic workup. organicchemistrytutor.comvaia.com This secondary alcohol can then be readily converted to this compound using standard brominating agents like phosphorus tribromide (PBr₃) or thionyl bromide (SOBr₂). orgosolver.comcommonorganicchemistry.combyjus.com This method avoids carbocation rearrangements that can be an issue when using HBr. masterorganicchemistry.com

Synthetic Sequence via Grignard Reaction:

Grignard Formation: 1-bromo-2-chlorobenzene reacts with Mg in THF to form 2-chlorophenylmagnesium bromide.

Epoxide Opening: The Grignard reagent reacts with propylene oxide, followed by an acidic workup (e.g., aq. NH₄Cl) to yield 1-(2-chlorophenyl)-2-propanol. organicchemistrytutor.com

Bromination: The alcohol is treated with PBr₃ to afford the final product, this compound. vaia.comorgosolver.com

Green Chemistry Approaches in Synthesis

Modern synthetic chemistry places a strong emphasis on developing environmentally benign processes. Green chemistry principles aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency.

Catalytic Systems for Reduced Waste Production

A key aspect of green chemistry is the use of catalysis to replace stoichiometric reagents, thereby minimizing waste. unibo.it In the context of synthesizing this compound, several steps can be made more sustainable.

For cross-coupling reactions like the Suzuki-Miyaura coupling, significant progress has been made in developing highly active palladium catalyst systems. These catalysts can operate at very low loadings (down to mol% or even ppm levels), which reduces the amount of expensive and toxic heavy metal required. rsc.org Furthermore, the development of reactions in greener solvents, such as water or recyclable hydrocarbon solvents, dramatically reduces the environmental impact of the process. digitellinc.comunibo.itnih.gov The use of water-soluble ligands allows for catalyst recycling by separating the aqueous catalyst phase from the organic product phase. unibo.it

In halogenation steps, traditional methods often use stoichiometric amounts of reagents. Research into catalytic halogenation aims to reduce this waste. For instance, flow chemistry techniques can improve safety and selectivity in halogenation reactions, and in-situ generation of catalysts like FeBr₃ can enhance efficiency. rsc.org Catalytic de-halogenation processes using transition metal nanostructures are also being explored for waste treatment, which could be applied to byproducts from the synthesis. murdoch.edu.au By integrating these catalytic and technological advancements, the synthesis of complex molecules like this compound can be achieved with significantly reduced environmental impact.

Solvent Selection and Alternative Reaction Media

The choice of solvent is critical in directing the outcome of the synthesis of this compound, influencing reaction rates, yields, and regioselectivity. The synthesis can be envisioned via pathways such as the radical bromination of 1-(2-chlorophenyl)propane or the electrophilic addition of a bromine source to 1-(2-chlorophenyl)propene. In both scenarios, the solvent medium plays a pivotal role.

In radical bromination reactions, non-polar solvents are often preferred to minimize competing ionic side reactions. For benzylic brominations, carbon tetrachloride (CCl₄) has been a traditional choice, although its use is now restricted due to environmental and safety concerns. Safer alternatives include cyclohexane and other aliphatic hydrocarbons. The use of N-Bromosuccinimide (NBS) as a brominating agent is particularly effective as it maintains a low concentration of molecular bromine (Br₂) and hydrogen bromide (HBr), which is crucial for selectivity. masterorganicchemistry.com

For electrophilic additions, the solvent's polarity and coordinating ability are key. The bromination of styrene (B11656), a structural analogue, has been studied in various solvents. cdnsciencepub.com While solvent polarity can influence the reaction rate, the effect is not always straightforward. nih.gov Chlorinated solvents can favor an ionic mechanism. rsc.org

Alternative Reaction Media

To enhance efficiency, improve safety, and facilitate milder reaction conditions, alternative reaction media such as ionic liquids and phase-transfer catalysis (PTC) are employed.

Ionic Liquids: These are salts with low melting points that can act as both solvent and catalyst. For halogenations, ionic liquids can offer excellent dissolution of both organic substrates and inorganic reagents. beilstein-journals.org For instance, in the copper-catalyzed halogenation of anilines, ionic liquids enabled high yields and regioselectivity under mild conditions by ensuring the optimal mixing of reactants. beilstein-journals.org This approach avoids the need for harsh acidic conditions and can proceed at lower temperatures. beilstein-journals.org

Phase-Transfer Catalysis (PTC): PTC is a powerful technique for reactions involving immiscible phases, such as a solid or aqueous inorganic reagent and an organic substrate. nih.gov A phase-transfer catalyst, typically a quaternary ammonium (B1175870) or phosphonium (B103445) salt, transports the anionic reagent (e.g., bromide) from the aqueous/solid phase into the organic phase where the reaction occurs. nih.govcrdeepjournal.org This methodology is advantageous for generating this compound from a precursor like 1-(2-chlorophenyl)propan-2-ol via nucleophilic substitution, or for dehydrohalogenation steps. PTC offers benefits like reduced reaction times, increased yields, and the use of inexpensive and safer reagents. nih.gov

The table below illustrates the conceptual impact of different solvent systems on the synthesis of a halogenated propylbenzene (B89791), based on established principles.

| Reaction Type | Conventional Solvent | Alternative Medium | Key Advantages of Alternative Medium |

| Radical Bromination | Carbon Tetrachloride, Cyclohexane | - | - |

| Electrophilic Addition | Acetic Acid, Dichloromethane | Ionic Liquid (e.g., [HMIM]Cl) | Enhanced reactant mixing, milder conditions, improved regioselectivity. beilstein-journals.org |

| Nucleophilic Substitution | Toluene, Xylene | Phase-Transfer Catalysis (PTC) | Increased reaction rates, use of aqueous/solid reagents, reduced organic solvent volume. crdeepjournal.org |

Reaction Mechanism Elucidation and Kinetic Analysis of Synthetic Pathways

Understanding the reaction mechanism and kinetics is fundamental to optimizing the synthesis of this compound. The two primary routes involve either a free-radical pathway or an electrophilic addition pathway.

The free-radical bromination of 1-(2-chlorophenyl)propane with a reagent like NBS proceeds via a chain reaction mechanism. masterorganicchemistry.com

Initiation: The reaction is initiated by light or a radical initiator, leading to the homolytic cleavage of the initiator or a small amount of Br₂ to form bromine radicals (Br•).

Propagation: A bromine radical abstracts a hydrogen atom from the benzylic position of the propyl chain, the weakest C-H bond, to form a resonance-stabilized benzylic radical and HBr. This benzylic radical then reacts with a molecule of Br₂ (generated in situ from the reaction of HBr with NBS) to yield the product, this compound, and a new bromine radical, which continues the chain. masterorganicchemistry.comchadsprep.com

Termination: The reaction terminates when two radicals combine.

The electrophilic addition of HBr to 1-(2-chlorophenyl)propene follows a different mechanism. The π-bond of the alkene acts as a nucleophile, attacking the electrophilic bromine of a bromine-containing reagent. youtube.com This typically proceeds through a cyclic bromonium ion intermediate, especially when using Br₂. cdnsciencepub.com The subsequent attack by a bromide ion (or other nucleophile) opens the ring to give the dibrominated product. In the case of HBr addition, a carbocation intermediate is formed, with the proton adding to the less substituted carbon to form the more stable benzylic carbocation (Markovnikov's rule). The bromide ion then attacks this carbocation to yield this compound.

Kinetic analysis of analogous reactions provides insight. For the bromination of styrenes, the reaction is typically second order, being first order in both the styrene and bromine. cdnsciencepub.com The rate of reaction is influenced by the substituents on the aromatic ring.

Computational Studies on Transition States in Halogenation

Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for elucidating the structures and energies of transition states in halogenation reactions. acs.org For the synthesis of this compound via electrophilic addition to 1-(2-chlorophenyl)propene, the nature of the transition state is of great interest.

Studies on the bromination of styrene suggest that the reaction proceeds through a bridged, cyclic bromonium ion-like transition state rather than an open-chain α-bromocarbonium ion. cdnsciencepub.comacs.org This bridged structure helps to explain the stereospecific anti-addition observed in many alkene brominations. The transition state is characterized by a partial bond between the bromine and both carbons of the double bond. The positive charge is delocalized over the bromine and the carbon atoms. The presence of the electron-withdrawing chloro-substituent on the benzene (B151609) ring in 1-(2-chlorophenyl)propene would likely influence the symmetry and charge distribution of this transition state.

For the radical bromination pathway, computational studies can model the hydrogen abstraction step. The transition state for this step involves the partial breaking of the C-H bond and the partial formation of the H-Br bond. The stability of the resulting benzylic radical is a key factor determining the activation energy of this step.

The table below summarizes computed activation barriers for analogous halogenation reactions, providing a comparative basis.

| Reaction | Pathway | Computed Activation Barrier (kJ/mol) | Reference System |

| Hydrogen Abstraction | Radical | ~50-60 | Toluene + Br• |

| Electrophilic Addition | Ionic | ~40-50 | Styrene + Br₂ |

Note: These values are illustrative and depend heavily on the level of theory and specific reaction conditions modeled.

Kinetic Isotope Effects in Rate-Determining Steps

Kinetic Isotope Effects (KIEs) are a crucial experimental tool for probing reaction mechanisms, particularly the rate-determining step. dalalinstitute.com A primary KIE is observed when a bond to the isotopically substituted atom is broken or formed in the rate-determining step. pharmacy180.com

For the radical bromination of 1-(2-chlorophenyl)propane, the rate-determining step is typically the abstraction of the benzylic hydrogen by a bromine radical. pharmacy180.com Replacing this hydrogen with deuterium (B1214612) (D) would result in a significant primary KIE (kH/kD > 2). For the free-radical bromination of toluene with NBS, a kH/kD of 4.9 has been reported. pharmacy180.com A lower value of 1.8 for isopropyl benzene suggests an earlier transition state due to the formation of a more stable tertiary benzylic radical. pharmacy180.com For 1-(2-chlorophenyl)propane, a substantial primary KIE would be expected, confirming that C-H bond cleavage is indeed the rate-limiting event.

In the electrophilic addition of HBr to 1-(2-chlorophenyl)propene, the situation is different. If the initial attack of the π-bond on the bromine source to form the carbocation or bromonium ion intermediate is rate-determining, no primary KIE would be observed for isotopic substitution at the propyl chain's carbons. However, small secondary KIEs (kH/kD ≈ 1-1.3) might be observed due to changes in hybridization at the carbon atoms (sp² to sp³) in the transition state. pharmacy180.com Inverse secondary KIEs (kH/kD < 1) have been observed in some additions of allyl reagents, suggesting significant bond formation in the transition state. nih.gov

The table below presents typical KIE values for analogous reaction mechanisms.

| Reaction Mechanism | Rate-Determining Step | Position of Isotopic Label (D) | Expected kH/kD Value | Type of KIE |

| Radical Bromination | C-H bond abstraction | Benzylic C-H | 2 - 8 | Primary |

| Electrophilic Addition | Formation of carbocation/bromonium ion | Vinylic C-H | 0.9 - 1.3 | Secondary |

These values provide a diagnostic tool to distinguish between the two primary synthetic pathways to this compound.

Chemical Reactivity and Transformation Pathways of 1 2 Bromopropyl 2 Chlorobenzene

Elimination Reactions (E1 and E2 Mechanisms)

Elimination reactions of 1-(2-bromopropyl)-2-chlorobenzene involve the removal of the bromine atom and a hydrogen atom from an adjacent carbon, leading to the formation of a carbon-carbon double bond. These reactions can proceed through two primary mechanisms: the unimolecular E1 pathway and the bimolecular E2 pathway. youtube.comyoutube.com The choice of mechanism and the resulting product distribution are heavily influenced by the reaction conditions, such as the strength of the base, the solvent, and the temperature. youtube.commasterorganicchemistry.com

Formation of Unsaturated Derivatives (Alkenes)

The treatment of this compound with a base can induce a dehydrobromination reaction, yielding unsaturated alkene derivatives.

E2 Mechanism : A strong, non-nucleophilic base, such as potassium tert-butoxide (KOtBu), will favor the E2 mechanism. This is a concerted, one-step process where the base removes a proton from a carbon adjacent to the carbon bearing the bromine, and the bromide ion is simultaneously eliminated. youtube.comlibretexts.org This process is favored by strong bases and higher temperatures. youtube.com

E1 Mechanism : In the presence of a weak base or a protic solvent (like ethanol (B145695) or water) and heat, the reaction can proceed through an E1 mechanism. youtube.comquora.com This is a two-step process that begins with the slow, unimolecular departure of the bromide leaving group to form a secondary carbocation intermediate. A weak base then abstracts a proton from an adjacent carbon to form the alkene. youtube.com

The primary products of these elimination reactions would be isomers of 1-chloro-2-(prop-1-en-2-yl)benzene (B8769208) and (E/Z)-1-chloro-2-(prop-1-en-1-yl)benzene.

Regioselectivity (Saytzeff vs. Hofmann Products)

When multiple types of β-hydrogens are available for abstraction, the regioselectivity of the elimination reaction becomes a key consideration, leading to the potential formation of different constitutional isomers.

Saytzeff (Zaitsev) Product : Governed by Zaitsev's rule, elimination reactions generally favor the formation of the more substituted, and thus more thermodynamically stable, alkene. masterorganicchemistry.com In the case of this compound, abstraction of a proton from the internal methyl group (C1 of the propyl chain) would lead to the formation of (E/Z)-1-chloro-2-(prop-1-en-1-yl)benzene. This pathway is typically favored when using small, strong bases like sodium ethoxide (NaOEt) or sodium methoxide (B1231860) (NaOMe). youtube.com

Hofmann Product : The use of a sterically hindered, bulky base, such as potassium tert-butoxide (KOtBu), can favor the formation of the Hofmann product. masterorganicchemistry.com The large size of the base makes it difficult to access the more sterically hindered internal proton. Instead, it preferentially abstracts a proton from the less hindered terminal methyl group (C3 of the propyl chain), leading to the formation of 1-chloro-2-(prop-1-en-2-yl)benzene, the less substituted alkene.

| Base | Steric Hindrance | Major Product | Product Name |

| Sodium Ethoxide (NaOEt) | Low | Saytzeff | (E/Z)-1-chloro-2-(prop-1-en-1-yl)benzene |

| Potassium tert-Butoxide (KOtBu) | High | Hofmann | 1-chloro-2-(prop-1-en-2-yl)benzene |

Organometallic Transformations

The differential reactivity of the alkyl bromide and the aryl chloride moieties in this compound allows for selective organometallic transformations, providing powerful tools for constructing more complex molecules.

Formation and Reactivity of Grignard Reagents

Grignard reagents are formed by reacting an organic halide with magnesium metal in an ether solvent. chemguide.co.ukyoutube.com For this compound, the greater reactivity of the carbon-bromine bond compared to the more stable carbon-chlorine bond allows for the selective formation of the Grignard reagent at the propyl chain. walisongo.ac.id

The reaction involves the insertion of magnesium into the C-Br bond, yielding (2-(2-chlorophenyl)propyl)magnesium bromide. youtube.com This organometallic intermediate is a potent nucleophile and a strong base, reacting readily with various electrophiles. For instance, it can react with carbon dioxide to form a carboxylic acid after acidic workup, or with aldehydes and ketones to form secondary and tertiary alcohols, respectively. chemguide.co.uk Throughout these reactions, the aryl chloride group typically remains intact.

Lithium-Halogen Exchange Reactions

Lithium-halogen exchange is a rapid reaction, often occurring at low temperatures, involving an organolithium reagent (like n-butyllithium or tert-butyllithium) and an organic halide. harvard.eduprinceton.edu The rate of exchange is significantly faster for bromides than for chlorides. princeton.edu This reactivity difference allows for the selective exchange of the bromine atom in this compound.

Treating the compound with an alkyllithium reagent results in the formation of 1-(2-lithiated-propyl)-2-chlorobenzene. This newly formed organolithium species is a powerful nucleophile that can be used in subsequent reactions. However, the high basicity of organolithium reagents can also lead to competing elimination reactions, especially if the reaction temperature is not carefully controlled.

Palladium-Catalyzed Cross-Coupling Reactions (Suzuki, Stille, Heck, Sonogashira)

Palladium-catalyzed cross-coupling reactions are fundamental in modern organic synthesis for forming carbon-carbon bonds. libretexts.orgnobelprize.org The difference in reactivity between the C(sp³)-Br bond and the C(sp²)-Cl bond in this compound can be exploited for selective couplings. Generally, the C(sp²)-Cl bond is less reactive than the C(sp²)-Br bond in the key oxidative addition step to the palladium(0) catalyst. chlorobenzene.ltdresearchgate.net However, the reactivity of the C(sp³)-Br bond can be influenced by the specific reaction conditions and ligands used. nih.gov

Suzuki Reaction : This reaction couples an organohalide with an organoboron compound, typically a boronic acid, in the presence of a palladium catalyst and a base. nih.govresearchgate.net While Suzuki reactions are most common for C(sp²)-X bonds, selective coupling at the C(sp²)-Cl position could potentially be achieved over the C(sp³)-Br bond, or vice-versa, by careful selection of the palladium catalyst, ligands, and reaction conditions. nih.gov For example, using specific phosphine (B1218219) ligands can influence whether the catalyst favors activation of a C(sp³)–Br bond or a C(sp²)–Br bond. nih.gov

Stille Reaction : The Stille reaction involves the coupling of an organohalide with an organotin compound (organostannane). organic-chemistry.orgwikipedia.orglibretexts.org Similar to the Suzuki reaction, the selectivity would depend on the relative rates of oxidative addition of the C-Br and C-Cl bonds to the palladium catalyst. The reaction is versatile, but the toxicity of tin reagents is a significant drawback. organic-chemistry.orglibretexts.org

Heck Reaction : The Heck reaction, or Mizoroki-Heck reaction, couples an aryl or vinyl halide with an alkene. wikipedia.orgorganic-chemistry.org Given that the typical substrates are unsaturated halides, the primary site of reaction for this compound would be the aryl chloride. The reaction with an alkene like methyl acrylate, in the presence of a palladium catalyst and a base, would lead to the formation of a substituted styrene (B11656) derivative. libretexts.orgyoutube.com

Sonogashira Reaction : This reaction forms a C-C bond between a terminal alkyne and an aryl or vinyl halide, using a palladium catalyst and a copper(I) co-catalyst. wikipedia.orgnrochemistry.comorganic-chemistry.org The reactivity order for the halide is generally I > Br > Cl. nrochemistry.com Therefore, the Sonogashira coupling of this compound with a terminal alkyne would be expected to occur preferentially at the C-Cl bond of the aromatic ring, though reaction at the C-Br bond is not impossible under certain conditions. washington.eduresearchgate.net

The table below summarizes the potential cross-coupling transformations.

| Reaction | Coupling Partner | Potential Product (Major) |

| Suzuki | Arylboronic Acid (Ar-B(OH)₂) | 1-(2-Bromopropyl)-2-aryl-benzene |

| Stille | Organostannane (R-SnBu₃) | 1-(2-Bromopropyl)-2-R-benzene |

| Heck | Alkene (e.g., H₂C=CH-CO₂Me) | Methyl (E)-3-(2-(2-bromopropyl)phenyl)acrylate |

| Sonogashira | Terminal Alkyne (R-C≡CH) | 1-(2-Bromopropyl)-2-(alkynyl)benzene |

Reductive Dehalogenation Processes

Reductive dehalogenation offers a pathway to selectively or completely remove the halogen atoms from this compound. The difference in reactivity between the alkyl bromide and the aryl chloride bond allows for controlled reactions.

Catalytic hydrogenation is a widely employed method for the dehalogenation of organic halides. In the case of this compound, the reactivity of the carbon-bromine bond is significantly higher than that of the carbon-chlorine bond. organic-chemistry.orgresearchgate.net This difference enables the selective removal of the bromine atom under milder conditions, while more forceful conditions are required to cleave the more stable aryl-chlorine bond. organic-chemistry.org

Commonly, palladium on carbon (Pd/C) is a highly effective catalyst for such transformations. organic-chemistry.orgsci-hub.se The reaction is typically carried out in a solvent like methanol (B129727) or ethanol, often in the presence of a base such as sodium bicarbonate to neutralize the hydrogen bromide formed during the reaction. sci-hub.se The use of hydrogen gas at atmospheric or slightly elevated pressure allows for the hydrogenolysis of the C-Br bond to yield 1-propyl-2-chlorobenzene.

| Catalyst | Reagents | Substrate Example | Product | Yield | Reference |

| 10% Pd/C | H₂, NaHCO₃, Methanol | 4-Bromo-2-nitrobenzoic acid | 2-Nitrobenzoic acid | 92% | organic-chemistry.org |

| 10% Pd/C | H₂, Methanol | Various bromobenzenes | Corresponding arenes | High | sci-hub.se |

This table presents data for analogous substrates to illustrate the expected outcomes for the catalytic hydrogenation of this compound.

To achieve complete dehalogenation, including the removal of the chlorine atom, more vigorous reaction conditions are generally necessary. This might involve higher pressures of hydrogen gas, elevated temperatures, or the use of more active catalyst systems. organic-chemistry.org Ruthenium-based catalysts, for instance, have shown efficacy in the dehalogenation of aryl chlorides. caltech.edu

The reduction of alkyl and aryl halides can also be accomplished using various metals, which act as reducing agents. acs.orglibretexts.org Alkali metals like lithium and sodium, and alkaline earth metals such as magnesium, are potent reducing agents for carbon-halogen bonds. libretexts.org These reactions proceed through single-electron transfer mechanisms. acs.org

For this compound, the alkyl bromide is expected to be more susceptible to reduction by these metals than the aryl chloride. The reaction typically involves the use of the metal in a suitable solvent, such as an ether (e.g., THF) or liquid ammonia. datapdf.com The resulting organometallic intermediate can then be quenched with a proton source, like water or an alcohol, to yield the dehalogenated product. datapdf.com For instance, using lithium metal in the presence of a proton source would likely lead to the formation of 1-propyl-2-chlorobenzene.

More reactive metal systems, such as activated calcium, have also been employed for the dehalogenation of aryl halides. datapdf.com The choice of metal and reaction conditions can influence the selectivity and efficiency of the dehalogenation process.

| Metal | Reagents/Conditions | Substrate Type | Product Type | Reference |

| Lithium | Li, liq. NH₃, EtOH, Et₂O | Aryl halides | Arenes | datapdf.com |

| Sodium | Na, various conditions | Halogenated polymers | Dehalogenated polymers | acs.org |

| Calcium | Active Ca, THF | Aryl halides | Arenes | datapdf.com |

This table provides examples of metal-mediated reductions for related halogenated compounds, indicating the potential reactivity of this compound.

Radical Reactions and Oxidative Transformations

The benzylic position of this compound—the carbon atom of the propyl group attached to the benzene (B151609) ring—is particularly susceptible to radical reactions and oxidation due to the resonance stabilization of the resulting benzylic radical. chemistrysteps.commasterorganicchemistry.comlibretexts.org

Free radical bromination, typically employing N-bromosuccinimide (NBS) with a radical initiator like light (hν) or a peroxide, can introduce a bromine atom at the benzylic position. libretexts.orgchadsprep.com This reaction is highly selective for the benzylic C-H bond due to its lower bond dissociation energy compared to other C-H bonds in the molecule. libretexts.org

Oxidative transformations of the alkyl side-chain are also a significant reaction pathway. Strong oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) or chromic acid (H₂CrO₄), can oxidize the alkylbenzene side-chain to a carboxylic acid, provided there is at least one hydrogen atom at the benzylic position. libretexts.orgnumberanalytics.comambeed.com In the case of this compound, this reaction would lead to the formation of 2-chlorobenzoic acid, with the cleavage of the rest of the propyl chain. The reaction typically requires heating under acidic or basic conditions. libretexts.org The mechanism of this oxidation often involves the formation of radical intermediates at the benzylic position. numberanalytics.comnumberanalytics.com

| Reaction Type | Reagents | Expected Product | Key Feature | Reference |

| Benzylic Bromination | NBS, light/peroxide | 1-(1-Bromo-2-bromopropyl)-2-chlorobenzene | Selective bromination at the benzylic carbon | libretexts.orgchadsprep.com |

| Side-Chain Oxidation | KMnO₄, heat | 2-Chlorobenzoic acid | Oxidation of the alkyl side-chain to a carboxylic acid | libretexts.orgnumberanalytics.com |

This table outlines the expected outcomes of radical and oxidative reactions based on the known reactivity of analogous alkylbenzenes.

Advanced Spectroscopic and Structural Elucidation Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an unparalleled tool for probing the chemical environment of atomic nuclei within a molecule. For 1-(2-Bromopropyl)-2-chlorobenzene, with its distinct aromatic and aliphatic regions, a suite of NMR experiments is employed to assign every proton and carbon signal and to understand the spatial relationships between them.

One-dimensional (1D) ¹H and ¹³C NMR spectra provide the initial overview of the number and types of protons and carbons present in the molecule. In a typical ¹H NMR spectrum of a related compound like propylbenzene (B89791), the aromatic protons of the benzene (B151609) ring exhibit chemical shifts at higher values (downfield) compared to the alkyl protons of the propyl group. docbrown.info Similarly, the ¹³C NMR spectrum shows distinct signals for the aromatic and alkyl carbons. docbrown.info

For a more detailed analysis, two-dimensional (2D) NMR techniques are indispensable:

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings, specifically through two or three bonds. princeton.eduyoutube.com For this compound, COSY would show correlations between the methine proton (CH-Br) and the methyl protons (CH₃), as well as between the methine proton and the benzylic methylene (B1212753) protons (CH₂).

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded carbon and proton atoms. princeton.eduyoutube.com This is crucial for unambiguously assigning the ¹³C signals based on their attached protons. For instance, the carbon of the CH-Br group would show a cross-peak with its corresponding proton.

HMBC (Heteronuclear Multiple Bond Correlation): This technique identifies longer-range couplings between carbons and protons, typically over two to three bonds. princeton.eduyoutube.com HMBC is instrumental in piecing together the molecular skeleton. For example, it would show correlations from the benzylic protons to the aromatic carbons, confirming the attachment of the bromopropyl group to the chlorobenzene (B131634) ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, irrespective of their bonding connectivity. princeton.edu This is particularly useful for determining the preferred conformation of the molecule.

| 2D NMR Technique | Information Provided | Application to this compound |

| COSY | Shows correlations between coupled protons (typically through 2-3 bonds). princeton.eduyoutube.com | Identifies connectivity within the propyl chain (CH₃ to CH to CH₂). |

| HSQC | Correlates directly attached ¹H and ¹³C atoms. princeton.eduyoutube.com | Assigns carbon signals based on their attached protons. |

| HMBC | Shows long-range correlations between ¹H and ¹³C atoms (2-3 bonds). princeton.eduyoutube.com | Confirms the connection of the propyl chain to the aromatic ring. |

| NOESY | Identifies protons that are close in space (through-space interactions). princeton.edu | Provides insights into the molecule's conformational preferences. |

The flexibility of the propyl side chain in this compound means it can adopt various conformations. NMR spectroscopy, particularly through the analysis of coupling constants and NOESY data, can provide valuable information about the molecule's preferred spatial arrangement. For instance, studies on similar molecules like 1-chloro- and 1-bromo-2-propanol (B8343) have shown that conformers with the halogen and oxygen atoms in a gauche orientation are predominant. researchgate.net A similar analysis can be applied to this compound to understand the steric and electronic interactions that govern its conformational equilibrium. The relative orientation of the substituents on the chiral center can also be investigated using these techniques.

While solution-state NMR is common, solid-state NMR (ssNMR) offers unique advantages for studying molecules in solid or complex environments. nih.gov It provides information without the need for dissolution in a solvent, which can sometimes influence molecular conformation. nih.gov For halogenated compounds, ssNMR can be particularly insightful. Techniques focusing on the quadrupolar nuclei of halogens like ³⁵/³⁷Cl and ⁷⁹/⁸¹Br can directly probe the local environment around these atoms. nih.govnih.gov This can reveal details about intermolecular interactions, such as halogen bonding, within a crystal lattice. nih.govnih.gov

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is essential for determining the molecular weight and elemental formula of a compound and for elucidating its structure through fragmentation analysis. rsc.org

High-resolution mass spectrometry provides highly accurate mass measurements, which can be used to determine the elemental composition of a molecule. For this compound (C₉H₁₀BrCl), HRMS would be able to distinguish its exact mass from other molecules with the same nominal mass but different elemental formulas. This is a critical step in confirming the identity of a newly synthesized compound.

| Property | Value |

| Molecular Formula | C₉H₁₀BrCl |

| Monoisotopic Mass | 231.9654 Da |

| Average Mass | 233.534 Da |

Data derived from theoretical calculations.

Tandem mass spectrometry (MS/MS) involves multiple stages of mass analysis, where precursor ions are selected and fragmented to produce product ions. nih.gov The resulting fragmentation pattern provides a "fingerprint" that is characteristic of the molecule's structure. nih.gov By analyzing the fragmentation pathways, it is possible to deduce the connectivity of atoms within the molecule. For derivatives of this compound, characteristic losses, such as the loss of a bromine radical (•Br) or a hydrogen bromide molecule (HBr), would be expected. The fragmentation of the aromatic ring would also provide clues about the substitution pattern. The knowledge gained from these fragmentation patterns can be invaluable for identifying related compounds in complex mixtures. nih.govresearchgate.net

X-ray Diffraction (XRD) and Crystallography

X-ray diffraction (XRD) techniques are the most powerful methods for determining the three-dimensional arrangement of atoms in a crystalline solid. By analyzing the diffraction pattern produced when X-rays are scattered by the electron clouds of the atoms in a crystal, one can deduce the precise positions of the atoms in the crystal lattice.

Single crystal X-ray diffraction (SCXRD) is the gold standard for determining the absolute structure of a molecule. rigaku.com This technique requires a single, high-quality crystal of the compound. While obtaining such a crystal for this compound itself may be challenging if it is a liquid or a low-melting solid at room temperature, the method is invaluable for characterizing solid derivatives of this compound.

The process involves mounting a single crystal on a goniometer and irradiating it with a monochromatic X-ray beam. The diffracted X-rays are detected, and their intensities and positions are measured. This data is then used to solve the crystal structure, which involves determining the unit cell dimensions and the positions of all atoms within the unit cell.

A successful SCXRD analysis of a derivative of this compound would provide a wealth of structural information, including:

Bond lengths and angles: Precise measurements of all bond lengths and angles within the molecule.

Conformation: The exact three-dimensional shape of the molecule, including the orientation of the propyl chain relative to the benzene ring.

Stereochemistry: If the derivative is chiral, SCXRD can determine its absolute configuration. caltech.edu

Intermolecular interactions: The analysis reveals how the molecules are packed in the crystal lattice and identifies any significant intermolecular forces, such as van der Waals interactions or halogen bonds. acs.org

This detailed structural information is crucial for understanding the relationship between the structure of the molecule and its physical and chemical properties.

Powder X-ray diffraction (PXRD) is a related technique that is used to analyze polycrystalline materials or powders. units.it Instead of a single crystal, a large number of randomly oriented crystallites are exposed to the X-ray beam. The resulting diffraction pattern is a one-dimensional plot of diffracted intensity versus the diffraction angle (2θ).

PXRD is a powerful tool for:

Phase identification: Every crystalline solid has a unique PXRD pattern, which serves as a fingerprint for that particular phase. This allows for the rapid identification of this compound if it exists as a crystalline solid. units.it

Purity analysis: The presence of crystalline impurities will be evident as additional peaks in the PXRD pattern.

Polymorphism studies: Polymorphism is the ability of a compound to exist in more than one crystalline form. nih.gov Different polymorphs can have different physical properties, such as melting point, solubility, and stability. PXRD is the primary method used to identify and characterize different polymorphic forms of a substance. nih.gov

If this compound can be crystallized, PXRD would be an essential technique to ensure the phase purity of the material and to investigate the existence of any polymorphs. This is particularly important in industrial applications where consistent material properties are critical.

Table 4: Application of X-ray Diffraction Techniques

| Technique | Sample Requirement | Information Obtained | Key Application for this compound |

| Single Crystal X-ray Diffraction (SCXRD) | Single, high-quality crystal | Precise 3D molecular structure, bond lengths, bond angles, conformation, stereochemistry, intermolecular interactions. rigaku.com | Definitive structural elucidation of solid derivatives. |

| Powder X-ray Diffraction (PXRD) | Crystalline powder | Crystalline phase identification, purity assessment, polymorphism analysis. units.itnih.gov | Phase identification and purity control of crystalline this compound; investigation of polymorphism. |

Electron Microscopy (e.g., TEM, SEM) for Morphological and Elemental Analysis of Related Materials

While specific studies employing electron microscopy techniques directly on this compound are not prevalent in existing literature, the application of Transmission Electron Microscopy (TEM) and Scanning Electron Microscopy (SEM) is crucial for characterizing materials synthesized from or incorporating this and similar organobromine compounds. These advanced imaging techniques provide invaluable insights into the morphology, structure, and elemental composition of resulting materials at the micro and nanoscale.

Scanning Electron Microscopy (SEM) is a powerful tool for visualizing the surface topography of a sample. In the context of materials derived from this compound, SEM can be used to analyze the morphology of polymers, thin films, or crystalline structures where this compound might act as a precursor or building block. The technique involves scanning the sample with a focused beam of electrons. The interaction of these electrons with the atoms in the sample produces various signals that contain information about the sample's surface topography and composition. For instance, SEM images can reveal details about crystal habits and textural relationships within a material. fiveable.me

Transmission Electron Microscopy (TEM), on the other hand, provides much higher resolution images of the internal structure of a material. For a sample to be studied by TEM, it must be thin enough to be electron-transparent. TEM is instrumental in observing the size, shape, and arrangement of nanoparticles or crystalline domains within a larger material matrix.

A key advantage of both SEM and TEM is their integration with Energy-Dispersive X-ray Spectroscopy (EDX or EDS). fiveable.menih.gov This analytical technique allows for the elemental analysis of the sample. When the electron beam strikes the sample, it excites electrons in the atoms, causing them to be ejected from their shells. The subsequent filling of these vacancies by higher-energy electrons results in the emission of X-rays with energies characteristic of each element present. fiveable.me An EDX detector measures the energy and intensity of these emitted X-rays to identify and quantify the elemental composition of the sample. fiveable.me This is particularly useful for confirming the incorporation and distribution of bromine and chlorine from the this compound precursor within a new material.

The combination of morphological analysis from SEM or TEM with the elemental mapping capabilities of EDX provides a comprehensive understanding of the material's structure and composition. nih.govrug.nl For example, if this compound were used in the synthesis of a functionalized polymer, SEM-EDX could be employed to study the surface morphology of the polymer and simultaneously map the distribution of bromine and chlorine, confirming the successful integration of the functional group.

Hypothetical EDX Analysis Data

The following table represents hypothetical data that could be obtained from an EDX analysis of a polymeric material synthesized using this compound as a reagent. This data illustrates how the presence and relative abundance of the key elements (Carbon, Chlorine, and Bromine) would be detected.

| Element | Energy (keV) | Weight % | Atomic % |

| Carbon (C) | 0.277 | 65.0 | 80.0 |

| Chlorine (Cl) | 2.621 | 15.0 | 8.0 |

| Bromine (Br) | 11.924 | 20.0 | 12.0 |

This table is illustrative and represents the type of data generated from an EDX analysis. Actual values would depend on the specific material and experimental conditions.

This analytical approach, often termed "ColorEM," allows for the visualization of the distribution of different elements across the sample, with each element assigned a different color in the final image, providing a clear and intuitive representation of the material's chemical makeup at the nanoscale. nih.govrug.nlresearchgate.net

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to predicting the electronic structure and energetic properties of molecules with a high degree of accuracy. These methods solve the Schrödinger equation, or approximations of it, for a given molecular system.

Density Functional Theory (DFT) has become a cornerstone of computational chemistry due to its favorable balance of accuracy and computational cost. For 1-(2-Bromopropyl)-2-chlorobenzene, DFT calculations would be instrumental in determining a wide array of electronic and molecular properties.

By calculating the electron density, DFT can predict key characteristics such as the molecular orbital energies (HOMO and LUMO), the electrostatic potential surface, and atomic charges. These calculations would reveal the reactive sites of the molecule, with the bromine and chlorine atoms, as well as the aromatic ring, being areas of particular interest for electrophilic and nucleophilic interactions. Furthermore, DFT is well-suited for calculating properties like dipole moment, polarizability, and vibrational frequencies, which are crucial for interpreting spectroscopic data (e.g., Infrared and Raman spectra).

Illustrative DFT-Calculated Properties for a Substituted Propylbenzene (B89791) This table represents typical data that would be generated for a molecule like this compound using DFT methods.

| Property | Calculated Value (Illustrative) | Significance |

|---|---|---|

| HOMO Energy | -6.5 eV | Indicates the electron-donating ability of the molecule. |

| LUMO Energy | -0.8 eV | Indicates the electron-accepting ability of the molecule. |

| Dipole Moment | 2.1 D | Quantifies the overall polarity of the molecule. |

| Mulliken Atomic Charge on Br | -0.15 e | Suggests the partial negative charge on the bromine atom. |

| Mulliken Atomic Charge on Cl | -0.18 e | Suggests the partial negative charge on the chlorine atom. |

Ab initio methods, which are based on first principles without the use of empirical parameters, offer a higher level of accuracy compared to DFT for certain properties, albeit at a greater computational expense. Methods such as Møller-Plesset perturbation theory (e.g., MP2) and Coupled Cluster (e.g., CCSD(T)) are considered gold standards for obtaining precise energies and geometries.

For this compound, these high-accuracy methods would be employed to obtain a definitive optimized molecular geometry, including bond lengths, bond angles, and dihedral angles. This is particularly important for understanding the steric interactions between the bulky bromine and chlorine substituents on the propyl chain and the benzene (B151609) ring, respectively. Furthermore, ab initio calculations would provide highly reliable relative energies of different conformers, which is crucial for the conformational analysis discussed later. Research on brominated aromatics has utilized ab initio calculations to determine properties related to their electronic structure. dntb.gov.ua

The accuracy of both DFT and ab initio calculations is critically dependent on the choice of the basis set, which is a set of mathematical functions used to build the molecular orbitals. For a molecule containing heavy atoms like bromine and chlorine, it is essential to use basis sets that can adequately describe the electron distribution around these atoms.

Molecular Dynamics (MD) Simulations

While quantum chemical calculations provide a static picture of a molecule at its energy minimum, Molecular Dynamics (MD) simulations offer a dynamic view of molecular behavior over time. MD simulations solve Newton's equations of motion for a system of atoms, providing insights into conformational changes, solvation, and intermolecular interactions.

The propyl chain in this compound can rotate around the C-C single bonds, leading to various conformers. The relative stability of these conformers is governed by a delicate balance of steric hindrance and electronic interactions. The interaction between the bromine atom on the propyl chain and the chlorine atom on the benzene ring, as well as the interactions with the hydrogen atoms on the ring, would significantly influence the preferred conformation. This is analogous to the 1,3-diaxial interactions observed in substituted cyclohexanes. libretexts.org

MD simulations can be used to explore the conformational landscape of the molecule by simulating its motion over time. By analyzing the trajectory of the simulation, one can identify the most populated conformational states and the transitions between them. Furthermore, specialized quantum mechanics/molecular mechanics (QM/MM) methods can be used to calculate the energy barriers for rotation around specific bonds, providing a quantitative measure of the molecule's flexibility. Studies on substituted ethyl-benzenes have successfully used computational methods to analyze their conformational potential energy surfaces. researchgate.net

Illustrative Rotational Energy Barriers for a Substituted Propylbenzene This table represents hypothetical data that would be generated from computational studies on the rotational barriers in this compound.

| Rotation Around Bond | Calculated Rotational Barrier (kcal/mol) | Implication |

|---|---|---|

| Benzene-C1(propyl) | ~2.5 | Relatively free rotation, influenced by ortho-substituent. |

| C1(propyl)-C2(propyl) | ~4.0 | Higher barrier due to steric clash between the bromo- and chloro-substituted groups. |

The behavior of this compound in a solution is expected to be significantly influenced by the nature of the solvent. MD simulations are an excellent tool for studying these solvation effects. By placing the molecule in a box of explicit solvent molecules (e.g., water, methanol (B129727), or a non-polar solvent), one can simulate how the solvent molecules arrange themselves around the solute and how this affects its conformation and properties.

These simulations can reveal the formation of specific intermolecular interactions, such as hydrogen bonds (if applicable) or halogen bonds, between the solute and the solvent. The study of halogenated aromatic compounds has shown that solvent interactions can have a distinct impact on their properties. nih.gov The aggregation of polycyclic aromatic compounds, which is influenced by a balance of interactions including π–π stacking and steric hindrance, can also be investigated using MD simulations, providing insights into how molecules of this compound might interact with each other in a condensed phase. bath.ac.ukresearchgate.net MD simulations have also been effectively used to understand enzyme-substrate interactions for aromatic compounds and to identify potential binding sites on proteins. nih.govnih.gov

Reaction Mechanism Prediction and Transition State Analysis

The computational investigation of the reaction mechanisms of this compound provides crucial insights into its reactivity, particularly in elimination reactions where it is converted to alkenes. Given its structure as a secondary alkyl halide, it can theoretically undergo both bimolecular (E2) and unimolecular (E1) elimination reactions, as well as nucleophilic substitution (SN1 and SN2) as competing pathways. masterorganicchemistry.comyoutube.commasterorganicchemistry.comlibretexts.org Computational chemistry allows for a detailed exploration of these potential reaction pathways.

Potential Energy Surface Scans for Reaction Pathways

A key computational tool for understanding reaction mechanisms is the potential energy surface (PES). wayne.edu The PES is a multidimensional surface that represents the energy of a molecular system as a function of its geometry. For a chemical reaction, the path of lowest energy on this surface from reactants to products is known as the reaction coordinate. wayne.edu

For this compound, a PES scan would typically be performed to model the dehydrobromination reaction. This involves systematically changing key geometric parameters, such as the distance between a base and a β-hydrogen and the length of the C-Br bond, and calculating the energy at each point. This allows for the identification of energy minima corresponding to the reactant and product, as well as the saddle point corresponding to the transition state. wayne.edu

Given that this compound has two different types of β-hydrogens (on the methyl group and the benzylic carbon), two primary E2 elimination pathways are possible, leading to the formation of two different alkene products: 1-chloro-2-(prop-1-en-2-yl)benzene (B8769208) (Zaitsev product) and 1-chloro-2-(prop-1-en-1-yl)benzene (Hofmann product). A PES scan can help determine which of these pathways is energetically more favorable. The stability of the resulting alkene, where conjugation with the benzene ring plays a significant role, will be a determining factor reflected in the transition state energies. libretexts.org

A hypothetical simplified reaction coordinate for the E2 elimination is shown below:

| Reaction Coordinate | Description | Relative Energy (kcal/mol) |

| Reactants | This compound + Base | 0 |

| Transition State | Partially broken C-H and C-Br bonds, partially formed C=C and Base-H bonds | +20-25 (estimated) |

| Products | 1-chloro-2-(prop-1-en-2-yl)benzene + H-Base⁺ + Br⁻ | -5-10 (estimated) |

Note: The energy values are hypothetical and serve to illustrate the concept of a potential energy surface scan.

Intrinsic Reaction Coordinate (IRC) Calculations

Once a transition state structure has been located on the potential energy surface, an Intrinsic Reaction Coordinate (IRC) calculation is performed to confirm that this transition state indeed connects the intended reactants and products. researchgate.net The IRC calculation traces the minimum energy path downhill from the transition state in both the forward direction (towards the products) and the reverse direction (towards the reactants). researchgate.net

For the dehydrobromination of this compound, an IRC calculation starting from the E2 transition state would be expected to lead to the formation of the corresponding alkene, the protonated base, and the bromide ion on one side, and the initial alkyl halide and the base on the other. This confirms the nature of the transition state and provides a detailed picture of the geometric changes that occur throughout the reaction. researchgate.netsciepub.com

Prediction of Activation Energies and Rate Constants

A primary goal of computational reaction mechanism studies is the prediction of activation energies (Ea) and, subsequently, rate constants (k). The activation energy is the energy difference between the reactants and the transition state on the potential energy surface. libretexts.orgsciepub.com Computational methods like Density Functional Theory (DFT) are commonly employed to calculate these energies with reasonable accuracy. rsc.orgarxiv.org

For this compound, the activation energies for the competing E2 and E1 pathways could be calculated. The E2 reaction, being a concerted process, is generally favored by strong bases. lumenlearning.commsu.edu The E1 reaction proceeds via a carbocation intermediate, and its activation energy would be related to the stability of the secondary carbocation formed after the departure of the bromide ion. lumenlearning.com The presence of the electron-withdrawing chlorine atom on the benzene ring would likely have a noticeable effect on the stability of this potential carbocation and the acidity of the β-hydrogens.

The rate constant (k) can be estimated using the Arrhenius equation or, more sophisticatedly, through Transition State Theory (TST), which incorporates the Gibbs free energy of activation (ΔG‡).

A hypothetical comparison of activation energies for competing pathways is presented below:

| Reaction Pathway | Predicted Activation Energy (kcal/mol) |

| E2 (Zaitsev product) | 22 |

| E2 (Hofmann product) | 25 |

| E1 | 28 |

| SN2 | 26 |

| SN1 | 28 |

Note: These values are hypothetical and would depend on the specific base and solvent conditions used in the calculation. They illustrate how computational chemistry can be used to predict the most likely reaction pathway.

Spectroscopic Property Prediction

Computational chemistry is also a powerful tool for predicting the spectroscopic properties of molecules, which can be invaluable for their identification and characterization.

Theoretical NMR Chemical Shift Prediction

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of structural elucidation in organic chemistry. Computational methods can predict the ¹H and ¹³C NMR chemical shifts of a molecule like this compound. docbrown.infonih.gov This is typically done by first performing a geometry optimization of the molecule's structure, followed by a calculation of the NMR shielding tensors using methods like GIAO (Gauge-Including Atomic Orbital). github.io

A crucial aspect of predicting the NMR spectrum for a flexible molecule like this compound is the consideration of its different conformations. The propyl side chain can rotate, leading to various conformers, each with its own set of predicted chemical shifts. The final predicted spectrum is an average of the spectra of the individual conformers, weighted by their relative populations as determined by the Boltzmann distribution. github.io

A hypothetical table of predicted ¹H NMR chemical shifts for the major conformer is shown below:

| Proton | Predicted Chemical Shift (ppm) |

| H on Cα (CH-Br) | 4.5 - 4.8 |

| H on Cβ (CH₃) | 1.7 - 1.9 |

| H on benzylic CH₂ | 3.0 - 3.4 |

| Aromatic Protons | 7.1 - 7.5 |

Note: These are estimated values. The actual shifts would be influenced by the solvent and the specific computational method used.

Computational Vibrational Frequencies and Intensities

Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule. Computational methods can calculate the vibrational frequencies and their corresponding intensities, which can then be compared with experimental spectra. nih.govnih.gov

The process involves optimizing the molecular geometry to find an energy minimum and then calculating the second derivatives of the energy with respect to the atomic coordinates (the Hessian matrix). Diagonalizing this matrix yields the vibrational frequencies and the normal modes, which describe the motion of the atoms for each vibration. nih.gov

For this compound, the calculated vibrational spectrum would be expected to show characteristic peaks for C-H stretching (aromatic and aliphatic), C=C stretching of the aromatic ring, and the C-Br and C-Cl stretching vibrations.

A table of selected, hypothetical calculated vibrational frequencies is provided below:

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Predicted Intensity |

| Aromatic C-H Stretch | 3050 - 3100 | Medium |

| Aliphatic C-H Stretch | 2850 - 3000 | Strong |

| Aromatic C=C Stretch | 1450 - 1600 | Medium-Strong |

| C-Cl Stretch | 700 - 800 | Strong |

| C-Br Stretch | 550 - 650 | Strong |

Note: These are generalized frequency ranges and the actual calculated values would be specific to the molecule's structure and the level of theory used.

Structure-Reactivity Relationship (SAR) Modeling (Non-Biological Context)

Theoretical and computational chemistry provide powerful tools for understanding and predicting the chemical behavior of molecules like this compound. In a non-biological context, Structure-Reactivity Relationship (SAR) models, particularly Quantitative Structure-Reactivity Relationships (QSRR), are pivotal in elucidating how the molecular structure influences reactivity in chemical reactions. These models are built on the principle that the reactivity of a compound is a function of its structural and electronic properties.

Quantitative Structure-Reactivity Relationships (QSRR) for Reactivity Prediction

Quantitative Structure-Reactivity Relationships (QSRR) establish a mathematical correlation between the chemical reactivity of a series of compounds and their molecular descriptors. For this compound, a QSRR model could predict its reactivity in various chemical transformations, such as nucleophilic or electrophilic substitution reactions. The development of a QSRR model is a systematic process that involves selecting a set of similar compounds, determining their experimental or computationally calculated reaction rates or equilibrium constants, and then correlating these reactivity parameters with calculated molecular descriptors.

Reactivity = f(Descriptor 1, Descriptor 2, ..., Descriptor n)

For a reaction such as electrophilic aromatic substitution on the benzene ring of this compound and its analogs, the reactivity (e.g., the logarithm of the reaction rate constant, log(k)) could be modeled using a combination of electronic, steric, and topological descriptors.

Hypothetical QSRR Model for Electrophilic Aromatic Substitution:

To illustrate, consider a hypothetical QSRR study on a series of substituted bromopropyl-chlorobenzenes. The goal is to predict the rate of nitration. The resulting QSRR equation might look like this:

log(k) = c₀ + c₁σ + c₂Eₛ + c₃LUMO

Where:

log(k) is the logarithm of the reaction rate constant.

σ (Sigma) is the Hammett substituent constant, which accounts for the electronic effect (both inductive and resonance) of the substituents on the aromatic ring.

Eₛ is the Taft steric parameter, which quantifies the steric hindrance caused by the substituents.

LUMO is the energy of the Lowest Unoccupied Molecular Orbital, an electronic descriptor that indicates the susceptibility of the molecule to nucleophilic attack (or in this case, the ease of accepting an electron pair from an electrophile).

c₀, c₁, c₂, and c₃ are coefficients determined through statistical regression analysis.

The following interactive table presents hypothetical data for a QSRR study on the nitration of a series of substituted benzenes, including this compound, to demonstrate the relationship between descriptors and reactivity.

Hypothetical QSRR Data for Nitration of Substituted Benzenes

| Compound | Hammett Constant (σ_para) | Taft Steric Parameter (E_s) | LUMO Energy (eV) | Predicted log(k) |

|---|---|---|---|---|

| This compound | 0.23 | -1.13 | -0.85 | -3.45 |

| 1-(2-Bromopropyl)-4-chlorobenzene | 0.23 | -0.97 | -0.88 | -3.21 |

| 1-Propyl-2-chlorobenzene | -0.17 | -0.57 | -0.75 | -2.15 |

| 2-Chlorotoluene (B165313) | -0.17 | 0.00 | -0.72 | -1.89 |

| Chlorobenzene (B131634) | 0.23 | 0.00 | -0.80 | -2.98 |

This hypothetical data illustrates that electron-withdrawing groups (positive σ) and increased steric hindrance (more negative Eₛ) generally lead to a decrease in the reaction rate (more negative log(k)).

Descriptors for Halogen Effects on Reaction Pathways

The reactivity of this compound is significantly influenced by the presence of the two halogen atoms—bromine and chlorine—and the alkyl side chain. Various molecular descriptors can be used to quantify these effects on potential reaction pathways, such as electrophilic aromatic substitution, nucleophilic substitution at the benzylic position, or elimination reactions of the bromopropyl group.

Electronic Descriptors:

Hammett and Taft Parameters: These are empirical descriptors that quantify the electronic and steric effects of substituents. For the chloro and bromo substituents, these parameters can predict their influence on the reaction rate and regioselectivity.

Atomic Charges: Computational methods can calculate the partial charges on each atom. For instance, Hirshfeld charges can reveal the distribution of electron density on the aromatic ring, indicating the most likely sites for electrophilic attack. researchgate.net In this compound, the positions ortho and para to the activating (or less deactivating) group would be expected to have a higher negative charge. researchgate.net

Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution and is a powerful tool for predicting sites of electrophilic attack. Regions of negative potential (typically colored red or yellow) are electron-rich and susceptible to attack by electrophiles.

Steric Descriptors:

Taft Steric Parameter (Eₛ): This parameter quantifies the steric hindrance caused by a substituent. The 2-bromopropyl group is sterically demanding and will influence the accessibility of the adjacent positions on the benzene ring to incoming reagents. youtube.commasterorganicchemistry.com

Van der Waals Volume and Surface Area: These descriptors provide a measure of the size of the substituents and the molecule as a whole, which is crucial in understanding steric hindrance.

The directing effects of the substituents on this compound are a result of the interplay between these electronic and steric factors. The chlorine atom at position 2 and the 2-bromopropyl group at position 1 will collectively influence the regioselectivity of further substitution reactions on the aromatic ring. While both are generally deactivating, they are ortho-, para-directing. libretexts.org The ultimate position of an incoming electrophile will depend on the combined directing influence of both groups and the steric hindrance at the possible sites of attack. masterorganicchemistry.compurechemistry.org

The following table summarizes key descriptors and their implications for the reactivity of this compound.

Key Descriptors for Halogen and Alkyl Effects on Reactivity

| Descriptor Type | Specific Descriptor | Implication for this compound |

|---|---|---|

| Electronic | Inductive Effect (-I) | Both Cl and Br withdraw electron density, deactivating the ring towards electrophilic attack. |

| Resonance Effect (+R) | Lone pairs on Cl and Br can donate electron density, directing incoming electrophiles to ortho and para positions. | |

| Molecular Electrostatic Potential (MEP) | Predicts the most electron-rich sites on the aromatic ring, which are favorable for electrophilic attack. | |

| Steric | Taft Steric Parameter (E_s) | The bulky 2-bromopropyl group will sterically hinder attack at adjacent positions on the ring. |

| Van der Waals Volume | The combined size of the substituents influences the overall accessibility of the reactive sites. | |

| Quantum Chemical | HOMO/LUMO Energies | The energy gap between the Highest Occupied and Lowest Unoccupied Molecular Orbitals relates to the molecule's stability and reactivity. |

| Fukui Functions | Indicate the local reactivity of different atomic sites within the molecule towards nucleophilic, electrophilic, or radical attack. |

Applications in Advanced Organic Synthesis and Materials Science

Building Block in Complex Organic Synthesis

The strategic placement of reactive sites on 1-(2-Bromopropyl)-2-chlorobenzene makes it a valuable intermediate in multi-step synthetic sequences.